
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with a pyrimidine ring structure
Preparation Methods
The synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions
Chemical Reactions Analysis
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several significant applications across different scientific fields:
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, studies have shown that it can significantly reduce cell viability in leukemia and glioblastoma cells through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : this compound exhibits antibacterial and antifungal activities. Its derivatives have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable efficacy.
Biochemistry
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and infections. Its unique structure allows it to interact with various biological targets, modulating enzyme activity .
Pharmaceutical Development
- Lead Compound for Drug Development : Due to its promising biological activities, this compound serves as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives exhibit significant cytotoxicity against glioblastoma cell lines, indicating effective concentrations for inducing cell death .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial activity is limited, structural similarities suggest potential for similar effects .
- Immunomodulatory Research : Investigations into the immunological impacts of pyrimidines indicate their ability to modulate immune responses by affecting cytokine production and immune cell activation, relevant for therapeutic contexts in autoimmune diseases or infections .
Mechanism of Action
The mechanism of action of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its reactivity and applications.
This compound: This compound has a different substitution pattern on the pyrimidine ring, leading to different chemical and biological properties.
Biological Activity
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a methylamino group and a methylthio group, has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- Structural Features : The compound contains a pyrimidine ring with an ethyl ester at the carboxyl group, a methylamino group at the 4-position, and a methylthio group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Transcription Factor Inhibition : Research indicates that this compound can inhibit transcription factors such as AP-1 and NF-κB, which are crucial in regulating gene expression related to inflammatory responses.
- Enzyme Modulation : The compound may bind to specific enzymes or receptors, modulating their activity due to the presence of functional groups that enhance binding affinity.
Anticancer Activity
This compound has shown promising anticancer properties:
- In Vitro Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanism : The mechanism likely involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity:
- COX Inhibition : this compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation .
- Case Studies : In animal models, the compound exhibited reduced paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory therapeutic .
Antimicrobial Properties
Emerging research suggests that this compound possesses antimicrobial properties:
- Pathogen Inhibition : Studies have indicated that this compound can inhibit the growth of various pathogens, making it a candidate for further investigation in the field of infectious diseases.
Data Table: Biological Activities and IC50 Values
Properties
IUPAC Name |
ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDZMXQAZJMGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304287 | |
Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-82-2 | |
Record name | 76360-82-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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